molecular formula C10H17Br2N3 B6361756 3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole CAS No. 948093-96-7

3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole

Cat. No. B6361756
CAS RN: 948093-96-7
M. Wt: 339.07 g/mol
InChI Key: GMDZWBDGRROGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole (DBEHT) is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a synthetic molecule that has been developed to be used in various laboratory experiments and studies. DBEHT is a versatile compound that has been used for a variety of purposes, including synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Material Chemistry

3,5-Dibromo-1H-1,2,4-triazole is a key compound in the synthesis of various N-heterocyclic compounds, which are of great importance in medicinal chemistry, bio-conjugation, and materials chemistry. These compounds exhibit high biological activity, low toxicity, and high systemic nature. Notably, dibromo-triazoles and their amino derivatives are significant as functional materials. The ease of synthesis of these compounds, using bromine or other brominating agents, and their potential for further modification through amination, opens up numerous possibilities in material chemistry and drug development (Yu et al., 2014).

Applications in Medicinal Chemistry

3,5-Dibromo-1,2,4-triazoles are instrumental in the creation of a range of intermediates for further modifications, which have broad applications in medicine, pesticides, and energetic materials. The ability to introduce halogen atoms and amino groups into the triazole ring enables the synthesis of important intermediates for pharmaceutical research (Wang et al., 2020).

Rheological Properties and Biomedical Applications

Some derivatives of 3,5-dibromo-1,2,4-triazoles demonstrate significant antiaggregant effects with respect to erythrocytes, comparable to the effects of known pharmaceuticals like pentoxifylline. This indicates potential applications in the treatment of conditions related to blood flow and circulation (Klen et al., 2008).

Metal Complex Formation

The compound's ability to form metal complexes is also noteworthy. Studies have shown that derivatives like 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole can form complexes with metals like iron, aluminum, and vanadium. Such metal complexes have potential applications in various fields, including catalysis and material science (Stucky et al., 2008).

Photophysical Properties

Research has also delved into the photophysical properties of certain triazole derivatives, which could have implications in fields like optoelectronics and sensor development. The nonlinear optical properties of these compounds, for instance, may be significantly higher than those of conventional materials like urea (Nadeem et al., 2017).

properties

IUPAC Name

3,5-dibromo-1-(2-ethylhexyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br2N3/c1-3-5-6-8(4-2)7-15-10(12)13-9(11)14-15/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDZWBDGRROGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole
Reactant of Route 5
3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole
Reactant of Route 6
3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.